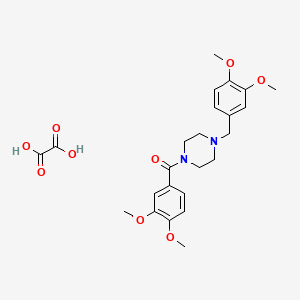![molecular formula C17H14F3N3O5S B5089564 3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5089564.png)
3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound used in scientific research as a tool to study the function of certain proteins and enzymes in biological systems. This compound is also known as N-(3-(trifluoromethyl)phenyl)-4-(2-oxo-1-pyrrolidinyl)-3-nitrobenzenesulfonamide or TAK-659.
Mecanismo De Acción
The mechanism of action of 3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves the inhibition of certain kinases in biological systems. This compound binds to the active site of these kinases, preventing them from carrying out their normal functions. This inhibition can lead to changes in cellular processes and can be used to study the role of these kinases in various biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide depend on the specific kinases that are inhibited. In general, this compound can lead to changes in cell growth, division, and signaling pathways. These effects can be studied in various biological systems, including cell cultures and animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is its specificity for certain kinases. This compound can be used to study the function of specific kinases in biological systems, without affecting other cellular processes. However, one limitation of this compound is its potential toxicity. Careful handling and dosing are required to avoid any adverse effects on cells or animals.
Direcciones Futuras
There are several future directions for the use of 3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in scientific research. One direction is the study of the role of specific kinases in various diseases, such as cancer and inflammatory disorders. Another direction is the development of new compounds that can selectively target specific kinases in biological systems. Finally, the use of this compound in combination with other drugs or therapies may lead to new treatments for various diseases.
Métodos De Síntesis
The synthesis of 3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves several steps. The starting materials include 3-nitrobenzenesulfonamide, 2-oxo-1-pyrrolidine acetamide, and 3-(trifluoromethyl)aniline. These compounds are reacted together in the presence of various reagents and catalysts to form the final product.
Aplicaciones Científicas De Investigación
3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is commonly used in scientific research to study the function of certain proteins and enzymes in biological systems. This compound is particularly useful in the study of kinases, which are enzymes that regulate various cellular processes such as cell growth and division.
Propiedades
IUPAC Name |
3-nitro-4-(2-oxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O5S/c18-17(19,20)11-3-1-4-12(9-11)21-29(27,28)13-6-7-14(15(10-13)23(25)26)22-8-2-5-16(22)24/h1,3-4,6-7,9-10,21H,2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKNYFLUYLEVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,8aR*)-2-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)decahydroisoquinoline](/img/structure/B5089491.png)
![5-[(5-iodo-2-furyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089501.png)
![7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5089510.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B5089517.png)
![ethyl 6-amino-5-cyano-2-propyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5089518.png)
![6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5089521.png)
![2-imino-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5089529.png)


![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5089562.png)
![9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5089572.png)
![1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5089582.png)

![2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5089590.png)